4-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one
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Overview
Description
4-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxy, methyl, and naphthyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert certain functional groups to their corresponding reduced forms.
Substitution: Various substitution reactions can introduce or replace functional groups on the benzofuran core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
4-Methoxybenzofuran: A similar compound with a methoxy group at the 4-position.
3-Methylbenzofuran: A similar compound with a methyl group at the 3-position.
Uniqueness
4-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzofurans.
Properties
CAS No. |
62064-47-5 |
---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-methoxy-3-methyl-3-naphthalen-1-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H16O3/c1-20(16-11-5-8-13-7-3-4-9-14(13)16)18-15(19(21)23-20)10-6-12-17(18)22-2/h3-12H,1-2H3 |
InChI Key |
QKENOZKIBZTBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=C2OC)C(=O)O1)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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